N-phenylcyclopropanesulfonamide

Description

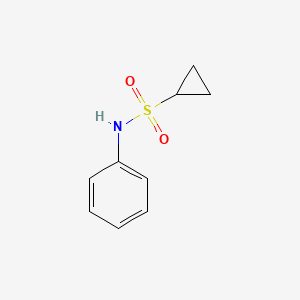

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

N-phenylcyclopropanesulfonamide |

InChI |

InChI=1S/C9H11NO2S/c11-13(12,9-6-7-9)10-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

KOPPVNYPRBWJFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Phenylcyclopropanesulfonamide

Established Synthetic Routes for N-Phenylcyclopropanesulfonamide and its Core Structure

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. These routes primarily focus on the formation of the sulfonamide bond or the construction of the cyclopropane (B1198618) ring itself.

Direct N-Arylation Strategies (e.g., Condensation of Anilines with Sulfonyl Chlorides)

A primary and straightforward method for the synthesis of this compound involves the condensation of an aniline (B41778) with cyclopropanesulfonyl chloride. This reaction, a classic method for forming sulfonamides, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Cyclopropanesulfonyl chloride reacts with aniline in the presence of a suitable base (e.g., pyridine, triethylamine) to yield this compound.

This method is widely applicable for the synthesis of various N-substituted sulfonamides. nih.gov The availability of a wide range of substituted anilines allows for the generation of a diverse library of N-arylcyclopropanesulfonamide analogs.

Metal-Catalyzed Coupling Reactions for Sulfonamide Formation

Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. Palladium and copper-based catalytic systems are commonly employed for the N-arylation of sulfonamides. In this context, this compound can be synthesized by coupling cyclopropanesulfonamide (B116046) with a phenyl halide (e.g., iodobenzene, bromobenzene) or a related aryl electrophile.

Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction suitable for this transformation. This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Illustrative Reaction Conditions:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 °C |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 °C |

This table presents typical conditions for Buchwald-Hartwig amination reactions and not specific experimental data for the synthesis of this compound.

Transition-metal-free N-arylation methods have also been developed, utilizing reagents like o-silylaryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). nih.govnih.gov

Regioselective and Stereoselective Synthesis Approaches

The synthesis of substituted cyclopropanes with high control over regioselectivity and stereoselectivity is a crucial aspect of modern organic synthesis. When considering substituted analogs of this compound, the stereochemistry of the cyclopropane ring can significantly impact biological activity.

Several powerful methods exist for the stereoselective synthesis of cyclopropanes:

Michael-initiated ring closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization. rsc.org It is a versatile strategy for constructing highly functionalized cyclopropanes.

Transition metal-catalyzed cyclopropanation: The decomposition of diazo compounds by transition metal catalysts, such as those based on rhodium or copper, in the presence of an alkene is a widely used method for synthesizing cyclopropanes. rsc.org Chiral catalysts can be employed to achieve high levels of enantioselectivity. nih.govnih.gov

Kulinkovich cyclopropanation: This reaction utilizes a titanium catalyst to convert esters or amides into cyclopropanols, which can then be further functionalized. rsc.org

These methods allow for the preparation of enantiomerically enriched cyclopropane building blocks that can be incorporated into the this compound structure.

Functionalization and Derivatization Strategies for this compound Analogs

To explore structure-activity relationships and optimize the properties of this compound, derivatization of both the N-phenyl moiety and the cyclopropane ring is essential.

Modifications on the N-Phenyl Moiety

The N-phenyl ring of this compound is amenable to a wide range of chemical modifications, primarily through electrophilic aromatic substitution reactions. The sulfonamide group is an ortho-, para-directing group, although its activating or deactivating nature can depend on the reaction conditions.

Potential Functionalization Reactions:

| Reaction | Reagents | Potential Products |

| Halogenation | NBS, NCS, Br₂, I₂ | ortho- and para-halo-N-phenylcyclopropanesulfonamides |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro-N-phenylcyclopropanesulfonamides |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl-N-phenylcyclopropanesulfonamides |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-sulfonic acid derivatives |

This table illustrates potential functionalization reactions on the N-phenyl ring.

Furthermore, the use of a directing group, such as an N-tosylcarboxamide, can enable C-H functionalization at specific positions on the aromatic ring. mdpi.com

Alterations to the Cyclopropane Ring System

The cyclopropane ring, while generally stable, can undergo specific chemical transformations. The introduction of functional groups onto the cyclopropane ring can be achieved during its synthesis, as discussed in section 2.1.3. For instance, using substituted alkenes in cyclopropanation reactions can lead to a variety of substituted cyclopropyl (B3062369) derivatives.

The inherent ring strain of the cyclopropane moiety can also be exploited in certain ring-opening reactions, providing access to different molecular scaffolds. However, for the purpose of maintaining the cyclopropyl motif, which is often crucial for biological activity, modifications are typically focused on the substituents attached to the ring rather than the ring itself. The presence of the three-membered ring can enforce a specific conformation on the molecule, which can be advantageous for binding to biological targets. iris-biotech.de

Introduction of Diverse Heterocyclic and Acyclic Substituents

The functionalization of the this compound core, particularly at the nitrogen atom, is a key strategy for modulating its physicochemical and biological properties. This is typically achieved through N-alkylation and N-arylation reactions, allowing for the introduction of a wide array of acyclic and heterocyclic moieties.

The N-alkylation of this compound can be accomplished using various alkylating agents under basic conditions. The sulfonamide proton is acidic enough to be removed by a suitable base, generating a nucleophilic nitrogen species that readily reacts with electrophiles like alkyl halides. dnu.dp.ualibretexts.org Common bases employed include potassium hydroxide (B78521) and potassium carbonate. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents such as dimethylformamide (DMF) or ionic liquids being effective media for these transformations. researchgate.net Mechanochemical approaches, utilizing ball milling, have also emerged as a solvent-free alternative for the N-alkylation of related imide systems, suggesting a potential green chemistry route for sulfonamide alkylation as well. nih.gov

The introduction of heterocyclic substituents can be achieved through similar N-alkylation strategies, where the alkyl halide bears a heterocyclic ring. Furthermore, N-arylation reactions provide a direct means to append heterocyclic and other aryl groups. Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. nih.govresearchgate.net For instance, the Ullmann condensation and Buchwald-Hartwig amination protocols have been extensively developed for the N-arylation of a broad range of amines and amides, including sulfonamides. nih.govorganic-chemistry.org These reactions typically involve the coupling of the sulfonamide with an aryl or heteroaryl halide in the presence of a metal catalyst, a ligand, and a base. nih.govresearchgate.netresearchgate.net The choice of ligand is often crucial for achieving high yields and functional group tolerance. researchgate.netorganic-chemistry.org

A variety of heterocyclic systems can be introduced using these methods, including but not limited to pyridines, pyrazoles, imidazoles, and triazoles. organic-chemistry.org The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, need to be optimized for each specific substrate combination to achieve the desired outcome.

Table 1: Representative Methods for N-Substitution of Sulfonamides

| Reaction Type | Reagents and Conditions | Substituent Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., KOH, K2CO3), Solvent (e.g., DMF, Ionic Liquid) | Acyclic | researchgate.net |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | Aryl, Heterocyclic | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Aryl, Heterocyclic | nih.govresearchgate.net |

| Mechanochemical N-Alkylation | Alkyl halide, Base, Ball milling | Acyclic | nih.gov |

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern synthetic chemistry offers sophisticated methodologies that can be applied to the synthesis of this compound and its derivatives, enabling greater efficiency, complexity, and control over stereochemistry.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. nih.govnih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate structurally related sulfonamides.

For example, a sustainable, copper-catalyzed three-component synthesis of sulfonamides has been developed using triarylbismuthines, sodium metabisulfite (B1197395) (as an SO2 source), and nitro compounds in a deep eutectic solvent. Another approach involves a three-component reaction of an aryl sulfonamide, dimethyl acetylenedicarboxylate, and an isocyanide to produce ketenimine sulfonamide conjugates. chemicalbook.com These examples highlight the potential for developing a one-pot synthesis of this compound by combining aniline, a cyclopropane-containing component, and a sulfur dioxide source with a suitable catalyst system. The development of such a process would offer significant advantages in terms of reduced synthesis time, purification steps, and waste generation. nih.govresearchgate.net

Chiral Synthesis and Enantioselective Methodologies

The synthesis of enantiomerically pure this compound derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. This can be achieved either by using chiral starting materials or by employing enantioselective catalytic methods.

One strategy involves the use of a chiral auxiliary. For instance, chiral N-heterocyclic amines can be reacted with aromatic sulfonyl chlorides to produce chiral sulfonamides. acs.org While this provides diastereomeric products that can be separated, catalytic enantioselective methods are generally more efficient.

The development of catalytic enantioselective methods for the synthesis of chiral sulfonamides has seen significant progress. Palladium-catalyzed enantioselective N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides has been reported to produce N-C axially chiral sulfonamides with good enantioselectivity. nih.govmdpi.comresearchgate.netmdpi.com This methodology, known as the Tsuji-Trost allylation, utilizes a chiral palladium catalyst to control the stereochemical outcome of the reaction. nih.govmdpi.com

Furthermore, the asymmetric synthesis of the cyclopropane ring itself is a well-established field. Chiral rhodium complexes have been used to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. nih.gov A newly designed chiral sulfonium (B1226848) allylide has also been shown to react with α,β-unsaturated esters, ketones, and amides to produce vinylcyclopropanes with outstanding diastereoselectivity and excellent enantioselectivity. acs.orgnih.gov These methods for creating chiral cyclopropane synthons could be adapted to prepare enantiomerically enriched cyclopropanesulfonyl chloride, which could then be reacted with aniline to yield chiral this compound.

Table 2: Advanced Synthetic Techniques

| Technique | Description | Potential Application to this compound |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form a complex product. | Direct synthesis from aniline, a cyclopropane precursor, and an SO2 source. |

| Chiral Synthesis | Synthesis of a single enantiomer of a chiral molecule. | Preparation of enantiomerically pure this compound. |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric N-allylation or synthesis of a chiral cyclopropane precursor. |

Structure Activity Relationship Sar and Molecular Design Studies of N Phenylcyclopropanesulfonamide Derivatives

Fundamental Principles of SAR in Cyclopropanesulfonamide (B116046) Architectures

The biological activity of compounds featuring a cyclopropanesulfonamide core is intrinsically linked to the interplay of its constituent parts: the cyclopropane (B1198618) ring, the sulfonamide linker, and the N-phenyl group. The cyclopropane ring, a small, strained carbocycle, introduces conformational rigidity and a specific spatial arrangement of substituents. ias.ac.inresearchgate.net This rigidity can be advantageous for binding to specific protein targets by reducing the entropic penalty upon binding.

The sulfonamide group serves as a crucial hydrogen bond donor and acceptor, enabling interactions with amino acid residues in a protein's active site. The nitrogen atom and the two oxygen atoms of the sulfonyl group can participate in a network of hydrogen bonds, anchoring the molecule within the binding pocket.

The N-phenyl ring provides a scaffold for introducing a wide array of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric bulk. These modifications, in turn, influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the complex relationship between the chemical structure of N-phenylcyclopropanesulfonamide derivatives and their biological activity. patsnap.comnih.gov These computational models translate molecular structures into a set of numerical descriptors that quantify various physicochemical properties. By correlating these descriptors with biological activity, QSAR models can predict the potency of novel analogs and guide the design of more effective compounds.

For instance, a QSAR model for a series of this compound derivatives might include descriptors such as:

Topological descriptors: Molecular weight, number of rotatable bonds, and branching indices.

Electronic descriptors: Dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molar refractivity and van der Waals volume.

A hypothetical QSAR equation might take the form:

log(1/IC50) = c0 + c1LogP + c2Dipole + c3*MR

Where IC50 is the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from regression analysis. Such models can highlight the key molecular properties driving the biological activity of these compounds. nih.gov

Computational SAR analyses, often employing techniques like molecular docking and pharmacophore modeling, provide a three-dimensional perspective on ligand-receptor interactions. ias.ac.innih.gov Pharmacophore models for this compound inhibitors might identify key features such as a hydrophobic pocket for the phenyl ring, a hydrogen bond acceptor/donor region for the sulfonamide, and a specific volume constraint imposed by the cyclopropane ring. researchgate.net

Impact of Structural Modifications on Biological Activity and Selectivity

The nature and position of substituents on the N-phenyl ring can dramatically alter the biological activity and selectivity of this compound derivatives. mdpi.com Substituents can influence the electronic properties of the phenyl ring, affecting its ability to engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding site. nih.gov They can also introduce new points of interaction, such as hydrogen bonds or halogen bonds.

For example, in the design of inhibitors for specific enzymes, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can fine-tune the molecule's binding affinity. A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the electronic properties of substituents on the phenyl ring significantly affected their inhibitory activity. mdpi.com

A hypothetical SAR study on a series of this compound derivatives targeting a protein kinase might yield the following observations:

| Substituent (R) on Phenyl Ring | Position | IC50 (nM) | Notes |

| H | - | 500 | Unsubstituted parent compound. |

| 4-Cl | para | 150 | Electron-withdrawing group enhances activity, possibly through halogen bonding. |

| 4-OCH3 | para | 300 | Electron-donating group shows moderate activity. |

| 3-NO2 | meta | 800 | Steric hindrance at the meta position may be detrimental to binding. |

| 4-CF3 | para | 100 | Strong electron-withdrawing group further improves potency. |

This table is a hypothetical representation of potential SAR findings.

The cyclopropane ring in this compound can possess stereocenters, leading to the existence of enantiomers and diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. The specific three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with a chiral biological target, such as an enzyme or receptor, while the other enantiomer may bind with lower affinity or not at all.

For cyclopropane-containing compounds, the relative orientation of substituents on the ring is critical. For instance, cis- and trans-isomers can adopt very different conformations, leading to distinct biological outcomes. A study on cyclopropyl-epothilones demonstrated that the configuration of the cyclopropane moiety had a profound impact on their biological activity. nih.gov

The conformation of the cyclopropane ring, although seemingly simple, plays a crucial role in orienting the attached phenyl and sulfonamide groups for optimal interaction with a biological target. nih.gov The strained nature of the three-membered ring restricts its conformational flexibility, which can be advantageous in pre-organizing the molecule into a bioactive conformation. creative-bioarray.com

Rational Design Principles for Optimizing this compound Lead Compounds

The optimization of lead compounds is a critical step in the drug discovery process, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.comcreative-bioarray.combiobide.com For this compound derivatives, rational design strategies are employed to systematically modify the lead structure to achieve the desired therapeutic profile. nih.govnih.govnih.gov

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide modifications. patsnap.com If the crystal structure of the target protein in complex with a ligand is available, medicinal chemists can design modifications to the this compound scaffold to improve interactions with specific amino acid residues in the binding site. For example, if a hydrophobic pocket is identified near the phenyl ring, bulkier, lipophilic substituents could be introduced to enhance binding affinity.

Another approach is bioisosteric replacement , where a functional group on the lead compound is replaced by another group with similar physical or chemical properties. creative-bioarray.com For instance, a carboxylic acid group on the phenyl ring could be replaced with a tetrazole to improve metabolic stability while retaining the acidic character.

A recent study on the design of cyclopropanesulfonamide derivatives as inhibitors of EGFR C797S mutation in non-small cell lung cancer provides a concrete example of rational design. nih.gov Starting with a known inhibitor, brigatinib, as a lead compound, researchers introduced a cyclopropylsulfonamide moiety to target the mutated kinase. This modification led to the discovery of a potent and selective inhibitor, demonstrating the power of rational design in overcoming drug resistance. nih.gov

The optimization process often involves a multi-parameter approach, considering not only potency but also ADME properties. nih.gov This ensures that the optimized compound not only binds effectively to its target but also has favorable characteristics for in vivo use.

Mechanistic Investigations of N Phenylcyclopropanesulfonamide S Biological Activities

Elucidation of Hypoxia-Inducible Factor (HIF) Pathway Inhibition

There is no available scientific literature or data to suggest that N-phenylcyclopropanesulfonamide inhibits the HIF pathway. The interaction between the HIF-1α C-terminal activation domain (CTAD) and the CH1 region of the p300/CBP transcriptional co-activators is a critical step for the activation of hypoxia-regulated genes. nih.gov While various compounds have been identified as inhibitors of this interaction, no such activity has been reported for this compound. nih.gov

Mechanism of Interference with HIF-1α/HIF-1β/p300/CBP Complex Formation

No studies were found that investigate or provide evidence for the interference of this compound with the formation of the HIF-1α/HIF-1β/p300/CBP complex. The formation of this complex is crucial for the transcriptional response to hypoxia. nih.govnih.gov

Identification of Specific Molecular Binding Sites and Interactions

Due to the lack of research in this area, there is no information regarding specific molecular binding sites or interactions of this compound within the HIF pathway.

Cellular Assays and In Vitro Models for Pathway Modulation

No published cellular assays or in vitro models have been used to assess the modulation of the HIF pathway by this compound. Standard methods to investigate such effects often include Western blotting for HIF-1α protein levels and reporter gene assays under hypoxic conditions. mdpi.comnih.gov

Analysis of Histone Deacetylase (HDAC) Inhibitory Activity

There is no scientific evidence to indicate that this compound possesses inhibitory activity against histone deacetylases (HDACs). HDAC inhibitors are a recognized class of compounds with therapeutic potential, and their activity is often characterized by specific inhibition profiles and enzymatic assays. nih.govnih.gov

Selective Inhibition Profiles, with Focus on HDAC6

No data is available on the selective inhibition profile of this compound against any HDAC isoform, including HDAC6. HDAC6 is a unique cytoplasmic deacetylase with distinct biological roles. nih.gov

Enzymatic Assays and Kinetic Characterization of HDAC Inhibition

No enzymatic assays have been reported in the scientific literature to characterize the potential HDAC inhibitory activity of this compound. Such assays are essential for determining the potency and kinetic parameters of HDAC inhibitors. eurofinsdiscovery.com

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the biological activities, mechanistic investigations, or molecular targets of the chemical compound this compound. Therefore, the detailed article requested in the prompt cannot be generated.

Consequently, it is not possible to provide information on the following topics as they relate to this compound:

Theoretical and Computational Studies on N Phenylcyclopropanesulfonamide

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy of the system, which in turn dictates its chemical reactivity.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

DFT calculations can also predict various molecular properties that influence reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.govnih.gov For N-phenylcyclopropanesulfonamide, the phenyl ring, the sulfonamide group, and the cyclopropane (B1198618) ring will all influence the electronic distribution and, consequently, the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be obtained from DFT calculations.

Molecular Electron Density Theory (MEDT) for Understanding Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, with a particular focus on cycloaddition reactions. mdpi.com While this compound itself is not a typical substrate for common cycloaddition reactions like the Diels-Alder, the strained cyclopropane ring can participate in certain types of cycloadditions. sci-hub.se Donor-acceptor cyclopropanes, for example, can undergo (3+2)-cycloaddition reactions. researchgate.net

MEDT analyzes the changes in electron density during a reaction, providing a more intuitive understanding of bond formation and breaking compared to frontier molecular orbital theory. mdpi.com Although no specific MEDT studies on this compound have been reported, the principles of MEDT could be applied to understand its potential reactivity in cycloaddition reactions if appropriate reaction partners were identified. The theory would focus on the global electron density transfer and the analysis of conceptual DFT reactivity indices to predict the feasibility and selectivity of such reactions.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a molecule like this compound might interact with a biological target, such as a protein. nih.gov These simulations model the movement of atoms and molecules over time, offering insights into binding pathways, conformational changes, and the stability of the compound-target complex. nih.govyoutube.com

Given that many sulfonamides are known to inhibit carbonic anhydrases, a plausible application of MD simulations would be to study the binding of this compound to the active site of a carbonic anhydrase isozyme. pku.edu.cnnih.gov Such simulations could reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the active site, as well as the role of the phenyl and cyclopropyl (B3062369) groups in binding affinity and selectivity. A study on the unbinding of phenylsulfonamide from carbonic anhydrase II using MD simulations has highlighted the importance of electrostatic interactions and hydrogen bonding with key residues. pku.edu.cn

Table 2: Key Interactions of a Hypothetical this compound-Carbonic Anhydrase Complex from MD Simulations

| Interacting Residue | Interaction Type | Distance (Å) |

| His94 | Coordination with Zn²⁺ | 2.1 |

| His96 | Coordination with Zn²⁺ | 2.0 |

| His119 | Coordination with Zn²⁺ | 2.2 |

| Thr199 | Hydrogen Bond | 2.8 |

| Thr200 | Hydrogen Bond | 3.0 |

| Phe131 | Hydrophobic Interaction | 3.5 |

Note: This table is a hypothetical representation of potential interactions based on known sulfonamide inhibitor binding modes.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening and the design of virtual libraries are powerful computational tools for discovering new drug candidates. nih.goveijppr.com These methods allow for the rapid evaluation of large numbers of molecules for their potential to bind to a specific target, saving time and resources compared to traditional high-throughput screening.

Starting with the this compound scaffold, a virtual library of analogs can be created by systematically modifying different parts of the molecule, such as substituting the phenyl ring or altering the cyclopropane group. These analogs can then be computationally screened against a target protein using molecular docking. nih.govutrgv.eduutrgv.edu The screening process would rank the compounds based on their predicted binding affinity and other drug-like properties, identifying the most promising candidates for synthesis and experimental testing. nih.govrsc.org

Prediction of Chemical Reactivity and Metabolic Stability through Computational Models

Computational models can be used to predict the chemical reactivity and metabolic stability of drug candidates, which are crucial parameters for their success as therapeutic agents. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the structural features of molecules with their biological activity or properties. nih.govnih.govelsevierpure.com

For this compound, QSAR models could be developed to predict its metabolic stability based on a dataset of related sulfonamides with known metabolic profiles. nih.govnih.gov These models use molecular descriptors, such as topological and electronic properties, to build a mathematical relationship that can then be used to predict the stability of new, untested compounds. This allows for the early identification of potential metabolic liabilities and guides the design of more stable analogs.

Future Directions and Emerging Research Avenues for N Phenylcyclopropanesulfonamide

Development of Novel Synthetic Methodologies for Complex Analogs

The exploration of the biological potential of the N-phenylcyclopropanesulfonamide core is intrinsically linked to the ability to generate a diverse library of analogs with varied substitution patterns. While specific synthetic routes for this compound are not extensively documented in publicly available literature, established methods for the synthesis of related sulfonamides and cyclopropyl-containing molecules provide a strong foundation for future work.

Key to advancing this area will be the development of robust and versatile synthetic strategies. For instance, the synthesis of N-phenylsulfonamide derivatives has been achieved by starting with simple aromatic amines like aniline (B41778) and reacting them with appropriate sulfonyl chlorides, yielding products in the range of 69-95%. nih.gov A similar approach could be adapted for this compound, utilizing cyclopropanesulfonyl chloride. Furthermore, methods for the synthesis of 1-phenylcyclopropane carboxamide derivatives have been developed, involving the α-alkylation of phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909) followed by conversion of the nitrile to a carboxylic acid and subsequent amide coupling. This highlights the feasibility of manipulating the cyclopropyl (B3062369) and phenyl moieties.

Future research should focus on creating modular synthetic pathways that allow for the independent variation of substituents on both the phenyl ring and the cyclopropyl group. This could involve late-stage functionalization techniques, such as C-H activation, to introduce chemical handles for further derivatization. The development of stereoselective syntheses will also be crucial to explore the impact of chirality on biological activity, particularly given the three-dimensional nature of the cyclopropyl ring.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Description | Potential Advantages |

| Sulfonylation of Anilines | Reaction of substituted anilines with cyclopropanesulfonyl chloride or its derivatives. | Direct and often high-yielding method for modifying the phenyl ring. |

| Nucleophilic Substitution on Cyclopropane (B1198618) | Reaction of a pre-formed N-phenylsulfonamide anion with an activated cyclopropyl electrophile. | Allows for the introduction of diverse cyclopropyl analogs. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed coupling of aryl halides with cyclopropanesulfonamides or vice versa. | Enables the construction of a wide range of biaryl and substituted analogs. |

| Ring-Forming Reactions | Construction of the cyclopropane ring on a pre-existing N-phenylsulfonamide scaffold. | Potentially allows for the introduction of complex substitution on the cyclopropane. |

Advanced Mechanistic Studies to Uncover Deeper Biological Insights

Understanding the precise molecular mechanisms by which this compound and its analogs exert biological effects is paramount for their rational development. Currently, there is a lack of specific mechanistic data for this compound. However, the known biological activities of structurally related sulfonamides and cyclopropyl-containing compounds offer valuable starting points for investigation.

For example, various N-phenylsulfonamide derivatives have been shown to be potent inhibitors of enzymes such as carbonic anhydrases (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov This suggests that this compound could be screened against these and other enzyme families. A structurally related scaffold, N-phenylpropiolamide, has been identified as a succinate (B1194679) dehydrogenase inhibitor with antifungal activity, indicating that metabolic enzymes could be a target class of interest. nih.gov

Future mechanistic studies should employ a multi-pronged approach. Initial broad biological screening could identify potential areas of activity, such as antimicrobial, anti-inflammatory, or anticancer effects, as have been observed for other novel benzenesulfonamide (B165840) derivatives. frontiersin.orgresearchgate.net Following hit identification, detailed enzymatic and cellular assays will be necessary to pinpoint specific molecular targets. Techniques such as thermal shift assays, isothermal titration calorimetry, and surface plasmon resonance can be used to confirm direct binding to target proteins. X-ray crystallography or cryo-electron microscopy could then provide atomic-level details of the binding interactions, guiding the design of more potent and selective analogs.

Furthermore, "omics" technologies, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular pathways modulated by this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising drug candidates and optimizing their properties. nih.gov These computational tools could be particularly valuable in navigating the chemical space around the this compound scaffold.

One of the primary applications of AI/ML would be in the de novo design of novel analogs. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to propose new chemical structures with a high probability of possessing desired activities. These models can learn the "rules" of chemistry and molecular recognition to generate synthetically feasible molecules with optimized properties.

AI and ML can also be used to build predictive models for various properties of this compound analogs. By training on experimental data, these models can predict biological activity, physicochemical properties (e.g., solubility, permeability), and potential off-target effects. This can help to prioritize which analogs to synthesize and test, saving time and resources. For example, machine learning models are increasingly used to predict the inhibition of key metabolic enzymes, a crucial aspect of drug development.

Table 2: Applications of AI and Machine Learning in this compound Research

| Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures based on learned chemical patterns. | Rapidly expands the chemical space of synthetically accessible and potentially active analogs. |

| Predictive Modeling | Machine learning algorithms predict biological activity, ADMET properties, and off-target effects. | Prioritizes the synthesis of the most promising candidates, reducing experimental costs. |

| Mechanism of Action Studies | AI-driven analysis of large biological datasets (e.g., imaging, omics) to identify cellular responses. | Uncovers novel biological targets and pathways modulated by the compounds. |

| Synthetic Route Prediction | AI tools suggest efficient synthetic pathways for target molecules. | Accelerates the synthesis of novel analogs by identifying optimal reaction conditions. |

Exploration of this compound as a Probe in Chemical Biology

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. The this compound scaffold possesses several features that make it an attractive candidate for development into a chemical probe. Its relatively small size and synthetic tractability allow for the straightforward introduction of reporter tags, such as fluorophores or biotin, or photo-cross-linking groups for target identification studies.

The development of this compound-based probes would first require the identification of a specific biological target, as discussed in section 6.2. Once a target is validated, analogs could be designed to be highly potent and selective for that target. The inclusion of a reactive handle, such as an alkyne or azide, would allow for "click" chemistry-based conjugation to reporter molecules.

These probes could then be used in a variety of applications, such as:

Target engagement studies: To confirm that the compound binds to its intended target in a cellular context.

Imaging studies: To visualize the subcellular localization of the target protein.

Proteomics-based target identification: To identify the molecular targets of analogs with interesting phenotypic effects but unknown mechanisms.

The development of such probes would not only advance our understanding of the biological roles of their targets but also provide valuable tools for the broader scientific community.

Potential for Derivatization into Multi-Targeting or Fragment-Based Design Scaffolds

The this compound core is well-suited for advanced drug design strategies such as multi-targeting and fragment-based drug design (FBDD).

Multi-Targeting Drug Design: Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a reduced likelihood of drug resistance. nih.govnih.gov The modular nature of the this compound scaffold, with its distinct phenyl and cyclopropyl moieties, lends itself to the incorporation of pharmacophores for different targets. For example, the phenylsulfonamide portion could be optimized to inhibit a particular enzyme, while the cyclopropyl end could be modified to interact with a second target.

Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for lead discovery that starts with the identification of small, low-affinity "fragments" that bind to a biological target. mdpi.com These fragments are then grown or linked together to create more potent, drug-like molecules. The this compound scaffold itself can be considered a "fragment-like" molecule. More importantly, it can be deconstructed into smaller fragments (e.g., cyclopropanesulfonamide (B116046) and a substituted benzene (B151609) ring) that can be screened individually. A "deconstruction-reconstruction" approach could be employed, where known ligands for a particular target are broken down into their constituent fragments, and then novel combinations, potentially including the this compound core, are reassembled to create new chemical entities. The structurally related fragment, N-(2-phenylpropyl)methanesulfonamide, has been utilized in such an approach to develop potent modulators of the AMPA receptor. researchgate.net This demonstrates the utility of the phenyl-linked sulfonamide motif in FBDD.

The versatility of the this compound scaffold, combined with its synthetic accessibility, makes it a promising platform for these innovative drug design strategies, paving the way for the development of next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for N-phenylcyclopropanesulfonamide, and how do reaction conditions influence yield?

this compound is typically synthesized via copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Key factors include:

- Catalyst system : Copper(I) iodide (CuI) is often used due to its efficiency in facilitating C–N bond formation without ligands .

- Solvent and temperature : Polar aprotic solvents like dimethylformamide (DMF) at 80–100°C optimize reaction rates and yields .

- Substrate ratio : A 1:1 molar ratio of sulfonamide to aryl bromide minimizes side reactions like dimerization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : H and C NMR to identify cyclopropane ring protons (δ 1.2–2.0 ppm) and sulfonamide NH signals (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- X-ray crystallography : For resolving stereochemical ambiguities in the cyclopropane ring .

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as:

- A scaffold for enzyme inhibitors : Its sulfonamide group interacts with catalytic residues in target proteins (e.g., carbonic anhydrase) .

- A probe for structure-activity relationship (SAR) studies : Modifications to the phenyl or cyclopropane groups alter bioactivity .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in aqueous media for biological assays?

The cyclopropane ring is prone to ring-opening under acidic/basic conditions. Strategies include:

- pH buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis .

- Derivatization : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances steric protection of the cyclopropane .

- Encapsulation : Liposomal formulations improve solubility and stability in cell-based assays .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from impurities or assay variability. Solutions involve:

- Purity validation : HPLC with UV/ELSD detectors to ensure >98% purity .

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Computational docking : Compare binding modes in target proteins using software like AutoDock Vina to rationalize activity differences .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition states : To identify rate-limiting steps in Cu-catalyzed arylation .

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions on the sulfonamide group .

- Solvent effects : COSMO-RS simulations predict solvent interactions affecting reaction pathways .

Q. What strategies improve regioselectivity in derivatizing this compound for targeted drug discovery?

To direct functionalization to specific sites:

- Protecting groups : Temporarily block the sulfonamide NH with Boc groups during cyclopropane modifications .

- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize the phenyl ring .

- Enzymatic catalysis : Lipases or esterases achieve enantioselective modifications of the cyclopropane .

Methodological Considerations

Q. How should researchers design control experiments to validate the role of this compound in observed biological effects?

Include:

- Negative controls : Sulfonamide-free analogs (e.g., N-phenylacetamide) to isolate the sulfonamide’s contribution .

- Knockout models : CRISPR-Cas9-edited cell lines lacking the target enzyme (e.g., carbonic anhydrase IX) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to confirm direct target engagement .

Q. What analytical workflows address low yields in large-scale synthesis of this compound?

Troubleshooting steps:

- Reaction monitoring : In-situ FTIR to detect intermediate formation and adjust reagent addition rates .

- Purification optimization : Flash chromatography with gradient elution (hexane/EtOAc) to separate byproducts .

- Scale-up adjustments : Replace batch reactors with flow chemistry setups for better heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.